molecular formula C23H18FN3O5S B2508077 (2Z)-2-(benzenesulfonamidoimino)-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide CAS No. 902555-52-6

(2Z)-2-(benzenesulfonamidoimino)-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2508077
CAS No.: 902555-52-6
M. Wt: 467.47
InChI Key: KDBPTDKHAYWRRY-RWEWTDSWSA-N
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Description

(2Z)-2-(benzenesulfonamidoimino)-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O5S and its molecular weight is 467.47. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromene compounds. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O5SC_{20}H_{19}N_3O_5S with a molecular weight of approximately 381.4 g/mol. The structure features a chromene backbone with a sulfonamide moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that derivatives of chromene and related compounds exhibit various biological activities, particularly in cancer therapy and enzyme inhibition. The specific biological activities of this compound include:

  • Anticancer Activity: Preliminary studies suggest that chromene derivatives can inhibit cancer cell proliferation. The presence of the benzenesulfonamidoimino group may enhance this effect by interacting with specific cellular targets.
  • Antimicrobial Properties: Similar compounds have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, including carbonic anhydrase isoforms, which play a role in tumor growth and metastasis.

Anticancer Activity

A recent study focused on coumarin derivatives demonstrated that modified chromenes exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 1.33 μM against HepG2 cells, indicating potent anticancer effects while maintaining low cytotoxicity towards normal cells .

Antimicrobial Activity

In a comparative analysis of several chromene derivatives, it was found that compounds containing the carboxamide functionality displayed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for effective compounds .

Enzyme Inhibition Studies

Molecular docking studies have suggested that the compound interacts favorably with the active sites of carbonic anhydrase IX (CA IX), a target in cancer therapy due to its overexpression in tumors. One study reported a Ki value of 107.9 nM for a related compound, indicating potential for selective inhibition .

Case Studies

Study Compound Activity IC50/Ki Value Cell Line/Target
Study 1Chromene DerivativeAnticancer1.33 μMHepG2
Study 2Coumarin DerivativeAntimicrobialMIC = 32 µg/mLStaphylococcus aureus
Study 3Carbonic Anhydrase InhibitorEnzyme InhibitionKi = 107.9 nMCA IX

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Target Proteins: The sulfonamide group can facilitate interactions with enzyme active sites or receptors.
  • Induction of Apoptosis in Cancer Cells: By disrupting cellular signaling pathways critical for survival, leading to programmed cell death.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2-fluorophenyl)-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O5S/c1-31-20-13-7-8-15-14-17(22(28)25-19-12-6-5-11-18(19)24)23(32-21(15)20)26-27-33(29,30)16-9-3-2-4-10-16/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBPTDKHAYWRRY-RWEWTDSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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